molecular formula C13H12N2O3S B2810508 2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid CAS No. 1016703-16-4

2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid

Cat. No.: B2810508
CAS No.: 1016703-16-4
M. Wt: 276.31
InChI Key: XDVOQRZJLGDTKS-UHFFFAOYSA-N
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Description

2-(N-Methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid (CAS: 1255717-91-9) is a heterocyclic compound featuring a benzoic acid backbone linked to a 4-methyl-1,3-thiazole ring via an N-methyl-substituted amide bond (Figure 1). This compound is primarily utilized as a synthetic building block in medicinal chemistry and materials science . Its structural uniqueness lies in the combination of a carboxylic acid group (for hydrogen bonding or salt formation) and a thiazole ring (imparting metabolic stability and π-π interactions).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8-11(19-7-14-8)12(16)15(2)10-6-4-3-5-9(10)13(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVOQRZJLGDTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(C)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions:

Conditions Products Key Observations References
Acidic (HCl/H₂O, reflux)4-methylthiazole-5-carboxylic acid + N-methylanthranilic acidComplete cleavage occurs within 4–6 hours at 100°C
Basic (NaOH/EtOH, 80°C)Sodium 4-methylthiazole-5-carboxylate + N-methylanthranilateFaster reaction kinetics compared to acidic hydrolysis

Hydrolysis is critical for metabolite studies, as the cleavage products retain biological activity in some cases .

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation:

Esterification

Reaction with methanol/H₂SO₄ yields the methyl ester derivative:
2 N methyl 4 methylthiazole 5 amido benzoic acid+CH OHMethyl 2 N methyl 4 methylthiazole 5 amido benzoate\text{2 N methyl 4 methylthiazole 5 amido benzoic acid}+\text{CH OH}\xrightarrow{\text{H }}\text{Methyl 2 N methyl 4 methylthiazole 5 amido benzoate}

  • Yield : 78–85%
  • Applications : Ester derivatives improve membrane permeability in pharmacological studies .

Amidation

Coupling with amines via EDC/HOBt activates the carboxylate:
Acid+R NH EDC HOBt2 N methyl 4 methylthiazole 5 amido N alkylbenzamide\text{Acid}+\text{R NH }\xrightarrow{\text{EDC HOBt}}\text{2 N methyl 4 methylthiazole 5 amido N alkylbenzamide}

  • Example : Reaction with propargylamine produces derivatives used in click chemistry applications .

Electrophilic Aromatic Substitution

The thiazole ring undergoes regioselective substitution:

Reagent Position Product Notes
Br₂/CHCl₃C-4 of thiazole4-Bromo-2-(N-methyl-4-methylthiazole-5-amido)benzoic acidBromination occurs at the electron-rich methyl-substituted position
HNO₃/H₂SO₄C-2 of benzoic acidNitro-substituted derivativeLimited yield (45–50%) due to competing amide nitration

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions modify the thiazole ring:

Suzuki Coupling

Reaction with aryl boronic acids in THF/Pd(PPh₃)₄:
4 Bromo thiazole intermediate+Ar B OH Pd4 Aryl 2 N methyl 4 methylthiazole 5 amido benzoic acid\text{4 Bromo thiazole intermediate}+\text{Ar B OH }\xrightarrow{\text{Pd}}\text{4 Aryl 2 N methyl 4 methylthiazole 5 amido benzoic acid}

  • Yields : 60–72%
  • Scope : Compatible with electron-donating and withdrawing aryl groups .

Biological Interactions

The compound interacts with enzymes via its amide and thiazole motifs:

Target Interaction Type Biological Effect References
HSET (KIFC1)ATP-competitive inhibitionInduces multipolar spindle formation in cancer cells (IC₅₀ = 27 nM)
GABAA receptorAllosteric modulationAgonistic activity retained after thiazole modification

Stability Under Oxidative Conditions

The thiazole ring resists oxidation, but the methyl group undergoes slow degradation:

Oxidizing Agent Reaction Outcome
H₂O₂/Fe²⁺Demethylation at thiazole C-4 (t₁/₂ = 8 h)
KMnO₄/H₂OComplete degradation to sulfonic acid derivatives

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–S bond cleavage:
Compoundhν2 N methylacetamido benzoic acid+CS \text{Compound}\xrightarrow{h\nu}\text{2 N methylacetamido benzoic acid}+\text{CS }

  • Quantum Yield : Φ = 0.12 ± 0.03
  • Applications : Photolabile protecting group in prodrug design .

Comparative Reactivity Table

Key differences compared to structural analogs:

Compound Hydrolysis Rate (k, h⁻¹) Electrophilic Substitution Metal-Coupling Yield
2-(N-methyl-4-methylthiazole-5-amido)benzoic acid0.18C-4 (thiazole) > C-2 (benzene)60–72%
4-Methylthiazole0.02C-5 onlyN/A
N-Methylanthranilic acid0.35C-3/C-5 (benzene)≤40%

Scientific Research Applications

Biological Activities

2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that thiazole derivatives, including this compound, have significant antimicrobial effects against various pathogens, including multidrug-resistant strains. This is crucial in the context of rising antibiotic resistance .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Cancer Research : Studies have explored the compound's ability to inhibit HSET (KIFC1), a protein involved in cancer cell survival by clustering centrosomes. This inhibition can induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death. Such findings suggest its potential as an anti-cancer agent .

Case Studies and Research Findings

Several studies have documented the applications of 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid:

StudyFocusFindings
Yurttas et al.Antimicrobial ActivityDeveloped derivatives tested against resistant bacterial strains; highlighted the need for innovative mechanisms to combat infections .
Cancer Cell ResearchHSET InhibitionDemonstrated that the compound induces multipolarity in cancer cells, suggesting a novel approach to cancer treatment through targeted protein inhibition .
Medicinal Chemistry ReviewsSynthesis and ApplicationsReviewed various thiazole derivatives and their biological activities; emphasized the importance of structural modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action of 2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs share the following motifs:

  • Benzoic acid or substituted carboxylic acid derivatives
  • Thiazole or related heterocyclic rings
  • Amide or alternative linkages
Compound Name Core Structure Substituents Key Differences
Target Compound Benzoic acid + thiazole - N-methyl amide linkage
- 4-methylthiazole
Reference standard for comparison
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid Benzoic acid + dihydrothiazole - Mercapto and oxo groups on thiazole
- Acetyl spacer
Increased polarity due to mercapto group; potential for disulfide bonding
2-{4-[(4-Methyl-1,3-thiazole-5-)amido]phenyl}acetic acid Acetic acid + thiazole - Phenylacetic acid backbone
- No N-methylation
Altered pharmacokinetics due to smaller carboxylic acid
4-(4-Nitrobenzylideneamino)benzoic acid Benzoic acid + nitrobenzylidene - Nitro group
- Imine linkage
Lacks thiazole; nitro group enhances electron-withdrawing effects
N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles Thiazole + benzylamine - Aryl substituents
- Secondary amine linkage
Focus on antioxidant properties; absence of carboxylic acid

Physicochemical Properties (Inferred)

Property Target Compound 3-Mercapto Analog Phenylacetic Acid Analog
Solubility Moderate (polar benzoic acid vs. hydrophobic thiazole) High (due to mercapto and oxo groups) Low (smaller carboxylic acid)
LogP ~2.5 (estimated) ~1.8 ~3.0
Metabolic Stability High (thiazole resistance to oxidation) Moderate (mercapto group prone to conjugation) High

Commercial and Research Status

  • The target compound’s discontinued status contrasts with analogs like the phenylacetic acid derivative (still available), indicating possible niche applications or superior performance of alternatives .
  • Thiazole-acetic acid derivatives (e.g., from thiamine metabolism) are well-studied in bacterial systems, underscoring the biological relevance of thiazole-carboxylic acid hybrids .

Biological Activity

2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid is a synthetic compound notable for its unique structural features, which include an amide linkage between a thiazole derivative and a benzoic acid moiety. This compound has garnered attention for its potential biological activities across various domains, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 276.31 g/mol. The compound's structure integrates both thiazole and benzoic acid components, enhancing its biological activity compared to simpler analogs.

Property Value
Molecular FormulaC₁₃H₁₅N₃O₂S
Molecular Weight276.31 g/mol
Functional GroupsAmide, Thiazole, Carboxylic Acid

The biological activity of 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, although detailed mechanisms are still under investigation. Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid have shown micromolar inhibition of essential mitotic proteins like HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes . This inhibition can lead to aberrant cell division and increased cell death in cancerous cells.

Antibacterial Activity

Thiazole derivatives are also recognized for their antibacterial effects. Studies have demonstrated that certain thiazole-based compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.12 to 12.5 µg/mL . The presence of electron-withdrawing groups on the thiazole moiety enhances antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid can be influenced by its structural components:

Structural Feature Impact on Activity
Thiazole RingEssential for anticancer and antibacterial activity
Amide LinkageEnhances solubility and bioavailability
Substituents on ThiazoleElectron-withdrawing groups improve potency

Case Study 1: Anticancer Efficacy

In a study investigating the effects of thiazole derivatives on cancer cell lines, it was found that treatment with compounds structurally similar to 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid resulted in significant induction of multipolar mitotic spindles in centrosome-amplified cancer cells. This led to increased rates of apoptosis compared to untreated controls .

Case Study 2: Antibacterial Activity

Another study assessed the antibacterial efficacy of thiazole derivatives against C. albicans and Aspergillus niger. Compounds with similar structures demonstrated MIC values indicating effective inhibition against these pathogens, suggesting potential applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling thiazole derivatives with benzoic acid precursors under controlled conditions. Key steps include:

  • Use of coupling agents like EDCI/HOBt for amide bond formation.
  • Solvent selection (e.g., DMF or acetonitrile) to enhance solubility and reaction efficiency.
  • Temperature control (room temperature to reflux) to minimize side reactions.
  • Purification via column chromatography or recrystallization, monitored by TLC and HPLC .
    • Validation : Structural confirmation requires NMR (¹H/¹³C), LC-MS, and elemental analysis to verify purity and connectivity .

Q. How is the structure of this compound characterized, and what analytical techniques are critical for confirming its identity?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign signals for aromatic protons (benzoic acid), thiazole ring protons, and methyl groups.
  • FTIR : Confirm amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) functionalities.
  • LC-MS : Determine molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula against theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound, particularly in enzyme inhibition or anticancer assays?

  • Hypothesis-Driven Approach :

  • The thiazole ring and benzoic acid moiety may interact with enzyme active sites (e.g., kinases or proteases) via hydrogen bonding or π-π stacking.
  • Experimental Design :

Perform enzyme inhibition assays (e.g., IC₅₀ determination) with purified targets.

Use molecular docking to predict binding poses (e.g., AutoDock Vina) .

  • Case Study : Similar thiazole-benzamide hybrids inhibit cancer cell proliferation by disrupting microtubule assembly or inducing apoptosis .

Q. How do structural modifications (e.g., substituents on the thiazole or benzoic acid) influence bioactivity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Substitution Patterns :
PositionModificationObserved Effect
Thiazole C4Methyl groupEnhances metabolic stability
Benzoic acidElectron-withdrawing groups (e.g., Cl)Increases enzyme affinity
  • Methodology : Synthesize analogues via Suzuki coupling or nucleophilic substitution, then test in bioassays .

Q. How should researchers address contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

  • Root Cause Analysis :

  • Variability Sources : Differences in assay conditions (e.g., pH, cell lines), compound purity, or solvent effects (DMSO vs. aqueous buffers).
  • Mitigation :

Standardize protocols (e.g., MTT assay for cytotoxicity).

Validate purity via orthogonal methods (HPLC + LC-MS).

Compare data with structurally similar compounds (e.g., 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide) to identify trends .

Experimental Design & Data Analysis

Q. What strategies are recommended for designing dose-response studies to evaluate anticancer potential?

  • Protocol :

Cell Lines : Use diverse panels (e.g., MCF-7, HeLa, A549) to assess selectivity.

Dose Range : Test 0.1–100 μM with controls (e.g., cisplatin).

Endpoints : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).

  • Data Interpretation : Normalize to vehicle controls and use nonlinear regression for IC₅₀ calculation .

Q. How can computational tools enhance understanding of this compound’s mechanism of action?

  • Tools & Workflow :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time (e.g., GROMACS).
  • QSAR Modeling : Corrogate substituent effects with bioactivity data.
  • ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties .

Comparative & Validation Studies

Q. How does this compound compare to structurally related thiazole-benzamide derivatives in terms of chemical stability and bioactivity?

  • Key Comparisons :

  • Stability : Methyl groups at thiazole C4 improve resistance to oxidative degradation vs. unsubstituted analogues .
  • Bioactivity : Introduction of a carboxylic acid group enhances water solubility but may reduce membrane permeability vs. ester derivatives .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Best Practices :

  • Use fume hoods for synthesis and purification.
  • Store in anhydrous conditions to prevent hydrolysis.
  • Follow waste disposal guidelines for amides and thiazoles .

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